molecular formula C10H16Cl3N3O B12305469 5-Chloro-4-(piperidin-4-yloxy)pyridin-2-amine dihydrochloride

5-Chloro-4-(piperidin-4-yloxy)pyridin-2-amine dihydrochloride

Katalognummer: B12305469
Molekulargewicht: 300.6 g/mol
InChI-Schlüssel: GNTJFYSDFHAKNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4-(piperidin-4-yloxy)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C10H14ClN3O It is a derivative of pyridine and piperidine, which are both important structures in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(piperidin-4-yloxy)pyridin-2-amine dihydrochloride typically involves the reaction of 5-chloro-2-nitropyridine with piperidine in the presence of a base, followed by reduction of the nitro group to an amine. The final step involves the formation of the dihydrochloride salt. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-4-(piperidin-4-yloxy)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve solvents like dichloromethane or acetonitrile and temperatures ranging from 0°C to 100°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-Chloro-4-(piperidin-4-yloxy)pyridin-2-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-Chloro-4-(piperidin-4-yloxy)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride
  • 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

Uniqueness

5-Chloro-4-(piperidin-4-yloxy)pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C10H16Cl3N3O

Molekulargewicht

300.6 g/mol

IUPAC-Name

5-chloro-4-piperidin-4-yloxypyridin-2-amine;dihydrochloride

InChI

InChI=1S/C10H14ClN3O.2ClH/c11-8-6-14-10(12)5-9(8)15-7-1-3-13-4-2-7;;/h5-7,13H,1-4H2,(H2,12,14);2*1H

InChI-Schlüssel

GNTJFYSDFHAKNT-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1OC2=CC(=NC=C2Cl)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.